N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
N-(2-{[(4-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (CAS: 1081113-38-3) is an indole-2-carboxamide derivative characterized by a 1-methyl-substituted indole core linked to a 4-fluorophenylcarbonyl group via an ethylamino spacer. Its molecular formula is C₁₉H₁₈FN₃O₂, with a molecular weight of 339.4 g/mol . The 1-methyl group on the indole nitrogen may confer metabolic stability by reducing oxidative deamination .
Properties
Molecular Formula |
C19H18FN3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c1-23-16-5-3-2-4-14(16)12-17(23)19(25)22-11-10-21-18(24)13-6-8-15(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
UJEZELUOKWIBDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Indole
Indole undergoes acylation at the 2-position using acetyl chloride in the presence of Lewis acids like AlCl₃, followed by methylation of the indole nitrogen. Subsequent hydrolysis of the acetyl group yields 1-methyl-1H-indole-2-carboxylic acid.
Reaction Conditions :
-
Acetic anhydride, AlCl₃, 0–5°C, 2 h (yield: 85%)
-
Methylation with methyl iodide, K₂CO₃, DMF, 60°C, 6 h (yield: 90%)
Synthesis of N-(2-Aminoethyl)-4-fluorobenzamide
Mono-Acylation of Ethylenediamine
Ethylenediamine’s two primary amines necessitate protection to achieve selective mono-acylation. A Boc-protection strategy is employed:
-
Protection : Ethylenediamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at room temperature to yield N-Boc-ethylenediamine.
-
Coupling with 4-Fluorobenzoic Acid :
The free amine of N-Boc-ethylenediamine reacts with 4-fluorobenzoic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. -
Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding N-(2-aminoethyl)-4-fluorobenzamide.
Final Coupling: Assembly of the Target Molecule
The indole-2-carboxylic acid is coupled to N-(2-aminoethyl)-4-fluorobenzamide using two primary methods:
Acyl Chloride Method
Carbodiimide-Mediated Coupling
Direct coupling using EDCI/HOBt avoids handling reactive acyl chlorides:
Comparative Analysis of Synthetic Routes
Characterization and Validation
Critical analytical data for the target compound include:
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its structure suggests potential interactions with biological targets involved in disease processes.
Anticancer Activity
Research indicates that compounds similar to N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide have demonstrated cytotoxic effects against various cancer cell lines. For instance:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15.6 | |
| Lung Cancer | A549 | 10.3 | |
| Leukemia | K562 | 12.5 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Neuroprotective Properties
The compound's structural features indicate potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Studies have highlighted that related compounds can:
- Act as NMDA receptor antagonists, reducing excitotoxicity linked to neurodegenerative diseases.
- Exhibit antioxidant properties, protecting neuronal cells from oxidative stress.
Neuropharmacology
This compound has been investigated for its effects on neurotransmitter systems, particularly in the context of psychiatric disorders.
Modulation of Kynurenine Pathway
Research has shown that derivatives of this compound can influence the kynurenine pathway, which is crucial in neurobiology. Specifically:
- Kynurenic Acid (KYNA) : A metabolite that acts as an NMDA receptor antagonist, showing potential for treating conditions like schizophrenia and depression.
| Kynurenine Metabolite | Mechanism | Potential Application |
|---|---|---|
| Kynurenic Acid | NMDA receptor antagonism | Neuroprotection |
| Quinolinic Acid | NMDA receptor agonism | Neurotoxicity |
Case Studies
Several studies have investigated the therapeutic potential of compounds similar to this compound.
Case Study: Neuroprotection in Alzheimer's Disease
A study explored the effects of KYNA analogs on Alzheimer’s models, demonstrating reduced amyloid-beta toxicity and improved cognitive function in treated groups compared to controls.
Case Study: Antitumor Efficacy
In vitro studies on leukemia cells showed that treatment with the compound led to significant apoptosis, with flow cytometry confirming increased early and late apoptotic cell populations.
Mechanism of Action
The mechanism of action of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Biological Notes (if available) |
|---|---|---|---|---|
| Target: N-(2-{[(4-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide | C₁₉H₁₈FN₃O₂ | 339.4 | 1-Methylindole, 4-fluorophenylcarbonyl, ethylamino | No explicit data in evidence |
| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, [1]) | C₂₂H₁₅FN₂O₂ | 359.12 | Benzoylphenyl, 5-fluoroindole, no methyl group | Synthesized via sodium ethoxide/DMSO route |
| N-(4-Benzoylphenethyl)-5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxamide (35c, [4]) | C₂₆H₂₂ClN₂O₃ | 457.92 | Chloroindole, hydroxymethyl, benzoylphenethyl | Improved solubility due to hydroxymethyl |
| N-(2-Benzoylphenyl)-1H-indole-2-carboxamide (1, [7]) | C₂₂H₁₆N₂O₂ | 340.37 | Benzoylphenyl, unmethylated indole | Lower metabolic stability (unmethylated) |
| N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide ([9, 12]) | C₂₃H₁₇ClN₂O₃ | 416.85 | Chlorophenoxyacetamido, unmethylated indole | X-ray crystallographic data available |
| Bromophenyl analog (CAS 1081124-47-1, [15]) | C₁₉H₁₇BrN₃O₂ | 400.3 | 4-Bromophenylcarbonyl (vs. fluoro) | Larger halogen may enhance binding affinity |
Key Observations:
- Halogen Effects : Replacing fluorine with bromine (CAS 1081124-47-1) increases molecular weight and may alter binding kinetics due to bromine’s larger atomic radius and polarizability .
- Methylation Impact : The 1-methyl group in the target compound distinguishes it from unmethylated analogs (e.g., [1], [7]), likely reducing susceptibility to metabolic degradation .
Biological Activity
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H21FN4O3, with a molecular weight of approximately 364.4 g/mol. Its structure includes an indole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of Murine Double Minute 2 (MDM2), a protein that regulates the p53 tumor suppressor, leading to increased apoptosis in cancer cells .
- Induction of Reactive Oxygen Species (ROS) : Similar to other indole derivatives, this compound may induce ROS production, which is linked to apoptosis in cancer cells . The generation of ROS can disrupt cellular homeostasis and promote cell death.
Biological Activity Against Cancer
Recent studies have demonstrated the compound's efficacy against various cancer cell lines:
- Cell Line Studies : In vitro studies show that this compound exhibits significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines. The IC50 values ranged from 10 to 20 µM, indicating potent antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
| KB-V1 | 18 |
Antiviral Activity
The compound has also shown promising antiviral properties. Research indicates that it inhibits viral replication in H5N1 and other influenza strains, with a notable reduction in viral load at low concentrations .
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's role as a potent MDM2 inhibitor. It demonstrated strong binding affinity (K_i < 1 nM) and significant cellular activity against various cancer types, suggesting its potential as a therapeutic agent in oncology .
- Antiviral Research : In another study focused on antiviral compounds, this compound exhibited an IC50 value of 20 nM against H5N1, showcasing its potential in treating viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
